molecular formula C11H10FNO B1449309 6-Fluoro-8-methoxy-2-methylquinoline CAS No. 1412256-43-9

6-Fluoro-8-methoxy-2-methylquinoline

Cat. No.: B1449309
CAS No.: 1412256-43-9
M. Wt: 191.2 g/mol
InChI Key: PLJHVAIWGWOEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-8-methoxy-2-methylquinoline is a heterocyclic organic compound characterized by its molecular formula C11H10FNO. This compound belongs to the quinoline family, which consists of fused benzene and pyridine rings. Quinolines and their derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxy-2-methylquinoline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methylquinoline as the starting material.

  • Methoxylation: The methoxy group at the 8-position is introduced using methanol in the presence of a strong base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 6-Fluoro-8-methoxy-2-methylquinone.

  • Reduction Products: Dihydroquinoline derivatives, such as 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

  • Substitution Products: Various substituted quinolines, depending on the functional group introduced.

Scientific Research Applications

6-Fluoro-8-methoxy-2-methylquinoline has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its derivatives are utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-8-methoxy-2-methylquinoline exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular targets involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial enzymes or cell membrane components.

  • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

6-Fluoro-8-methoxy-2-methylquinoline is compared with other similar compounds to highlight its uniqueness:

  • 6-Fluoroquinoline: Lacks the methoxy group, resulting in different biological and chemical properties.

  • 8-Methoxyquinoline: Lacks the fluorine atom, leading to variations in reactivity and biological activity.

  • 2-Methylquinoline: The absence of both fluorine and methoxy groups results in distinct chemical behavior.

Properties

IUPAC Name

6-fluoro-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJHVAIWGWOEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-fluoro-2-methoxyaniline (370 mg, 2.62 mmol) in refluxing 6N HCl (5 mL) was added dropwise (E)-but-2-enal (367 mg, 5.24 mmol). The reaction was heated to reflux for 2 hours then cooled and neutralized with NH4OH. The aqueous phase was extracted with DCM, and the combined organic phases dried over MgSO4 and concentrated to yield 6-fluoro-8-methoxy-2-methylquinoline (500 mg, 99.8% yield) as a brown solid.
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-8-methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-8-methoxy-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Fluoro-8-methoxy-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Fluoro-8-methoxy-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
6-Fluoro-8-methoxy-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
6-Fluoro-8-methoxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.